![molecular formula C21H24N2O3 B2717372 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(o-tolyloxy)acetamide CAS No. 941979-50-6](/img/structure/B2717372.png)
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(o-tolyloxy)acetamide, commonly known as MPOA, is a chemical compound that has been extensively studied for its potential scientific applications. MPOA is a synthetic compound that was first synthesized in 2013, and since then, it has been studied for its various properties and potential applications.
科学的研究の応用
Comparative Metabolism in Human and Rat Liver Microsomes
Research has delved into the metabolism of various acetamide herbicides, which share structural similarities with N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(o-tolyloxy)acetamide. Studies like those conducted by Coleman et al. (2000) highlight the complex metabolic pathways involving acetochlor and other chloroacetamide herbicides, suggesting potential areas of study for related acetamides in understanding their biotransformation and effects on human and rat liver microsomes (Coleman et al., 2000).
Biodegradation of Synthetic Compounds
Investigations into the biodegradation of synthetic compounds like acetamiprid by bacterial strains, as studied by Tang et al. (2012), offer insights into environmental detoxification processes. This research could inform applications of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(o-tolyloxy)acetamide in environmental science, particularly in the degradation or transformation of related compounds (Tang et al., 2012).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation processes, like those explored by Magadum and Yadav (2018) in synthesizing intermediates for antimalarial drugs, underscore the chemical versatility of acetamide derivatives in pharmaceutical manufacturing. Such methodologies could be relevant to the synthesis and modification of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-(o-tolyloxy)acetamide for specific therapeutic applications (Magadum & Yadav, 2018).
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of novel compounds, as conducted by Khade et al. (2019), provides a foundation for the development of new therapeutics. This includes the exploration of diphenyl ethers and acetamides for their antiproliferative and apoptosis-inducing effects, which could be pertinent to the development of cancer treatments using structurally related compounds (Khade et al., 2019).
作用機序
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound is a direct inhibitor of FXa .
Mode of Action
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide interacts with FXa, inhibiting its activity . This inhibition is rapid and affects both free and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effects of this inhibition include a reduction in thrombin generation and, consequently, a decrease in platelet aggregation .
Pharmacokinetics
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide’s action include a reduction in thrombin generation and platelet aggregation . This can lead to a decrease in the formation of blood clots, which may be beneficial in the prevention and treatment of various thromboembolic diseases .
特性
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-10-11-17(13-18(15)23-12-6-5-9-21(23)25)22-20(24)14-26-19-8-4-3-7-16(19)2/h3-4,7-8,10-11,13H,5-6,9,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGIGRKBPNLTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。